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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,5-dimethoxy-alpha,4-dimethyl-benzeneethanamine involves several steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with methylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to hydroxylation using hydrogen peroxide in the presence of a catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,5-dimethoxy-alpha,4-dimethyl-benzeneethanamine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or to form corresponding quinones.
Reduction: Reduction reactions using or can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
N-Hydroxy-2,5-dimethoxy-alpha,4-dimethyl-benzeneethanamine: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-Hydroxy-2,5-dimethoxy-alpha,4-dimethyl-benzeneethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): Shares structural similarities but differs in its pharmacological profile.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar structure but with an ethyl group instead of a methyl group.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Contains a bromine atom, leading to different chemical properties .
Uniqueness
N-Hydroxy-2,5-dimethoxy-alpha,4-dimethyl-benzeneethanamine: is unique due to its specific hydroxylation pattern and the presence of both methoxy and dimethyl groups.
Properties
CAS No. |
76124-12-4 |
---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-[(2S)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C12H19NO3/c1-8-5-12(16-4)10(6-9(2)13-14)7-11(8)15-3/h5,7,9,13-14H,6H2,1-4H3/t9-/m0/s1 |
InChI Key |
JAIPYOTXVGSAEO-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)C[C@H](C)NO)OC |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CC(C)NO)OC |
Origin of Product |
United States |
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